molecular formula C14H16F3NO B5979323 N-[2-(trifluoromethyl)phenyl]cyclohexanecarboxamide

N-[2-(trifluoromethyl)phenyl]cyclohexanecarboxamide

Cat. No. B5979323
M. Wt: 271.28 g/mol
InChI Key: OTNWRFVUZXRAEC-UHFFFAOYSA-N
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Description

N-[2-(trifluoromethyl)phenyl]cyclohexanecarboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in regulating brain activity. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission.

Scientific Research Applications

Phase Behavior and Application Potentials The phase behavior of ionic liquids with various solutes, including aliphatic and aromatic compounds, has been a focal point of research. The study highlights the significant influence of the anion choice (bistriflamide/triflate) on solubility, particularly for hydrogen-bonding solutes. The research suggests potential applications for these solvent mixtures in separating target molecules from aqueous solutions or extracting them from matrices, offering a promising avenue for environmentally friendly solvents with tailored properties (Visak et al., 2014).

Control of Regiochemistry in Radical Cyclizations The study delves into the control of regiochemistry in radical cyclizations, a crucial process in organic synthesis. It highlights how reaction temperature and the nature of radical precursors influence cyclization courses. The research sheds light on the synthesis of therapeutically important materials, indicating the broader implications of understanding radical cyclization processes (Ishibashi & Tamura, 2004).

Supramolecular Chemistry of Benzene-1,3,5-tricarboxamide Benzene-1,3,5-tricarboxamide (BTA) has emerged as a versatile ordering moiety in supramolecular chemistry. The self-assembly of BTAs into nanometer-sized structures and their multivalent nature have been exploited in nanotechnology, polymer processing, and biomedical applications. The study reviews the diversity of BTAs and their applications, signifying the compound's adaptability and potential in various scientific fields (Cantekin et al., 2012).

properties

IUPAC Name

N-[2-(trifluoromethyl)phenyl]cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3NO/c15-14(16,17)11-8-4-5-9-12(11)18-13(19)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTNWRFVUZXRAEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(trifluoromethyl)phenyl]cyclohexanecarboxamide

Synthesis routes and methods

Procedure details

A solution of 2-trifluoromethylaniline (3 mL), triethylamine (3.5 mL) and CH2Cl2 (30 mL) was stirred at room temperature under N2 and added dropwise with cyclohexanecarbonyl chloride (3.34 mL). After 2.5 h stirring at room temperature, the mixture was poured into H2O and alkalinized with 1 N NaOH. The organic phase was dried on anhydrous Na2SO4 and the crude was crystallized from EtOH to give 3.82 g (59%) of the title compound. M.p. 153-154° C.
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
3.34 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
59%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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